4-Chloro-5-(4-methoxybenzyl)-6-methylpyrimidin-2-amine
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Overview
Description
4-Chloro-5-(4-methoxybenzyl)-6-methylpyrimidin-2-amine is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by the presence of a chloro group at the 4th position, a methoxybenzyl group at the 5th position, and a methyl group at the 6th position of the pyrimidine ring The amine group is located at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(4-methoxybenzyl)-6-methylpyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a guanidine derivative.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.
Substitution with Methoxybenzyl Group: The methoxybenzyl group can be introduced through a nucleophilic substitution reaction using a suitable methoxybenzyl halide.
Methylation: The methyl group can be introduced using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(4-methoxybenzyl)-6-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines in the presence of a base such as triethylamine or thiols in the presence of a catalyst like palladium.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or sulfoxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
4-Chloro-5-(4-methoxybenzyl)-6-methylpyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(4-methoxybenzyl)-6-methylpyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloro and methoxybenzyl groups can enhance its binding affinity and specificity towards these targets. The exact pathways involved can vary depending on the biological system and the specific target.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-(4-methoxyphenyl)-6-methylpyrimidin-2-amine: Similar structure but with a phenyl group instead of a benzyl group.
4-Chloro-5-(4-methoxybenzyl)-6-ethylpyrimidin-2-amine: Similar structure but with an ethyl group instead of a methyl group.
4-Chloro-5-(4-methoxybenzyl)-6-methylpyrimidin-2-ol: Similar structure but with a hydroxyl group instead of an amine group.
Uniqueness
4-Chloro-5-(4-methoxybenzyl)-6-methylpyrimidin-2-amine is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the chloro group enhances its reactivity, while the methoxybenzyl group provides steric and electronic effects that can influence its interactions with molecular targets.
Properties
CAS No. |
16682-67-0 |
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Molecular Formula |
C13H14ClN3O |
Molecular Weight |
263.72 g/mol |
IUPAC Name |
4-chloro-5-[(4-methoxyphenyl)methyl]-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C13H14ClN3O/c1-8-11(12(14)17-13(15)16-8)7-9-3-5-10(18-2)6-4-9/h3-6H,7H2,1-2H3,(H2,15,16,17) |
InChI Key |
RADGYDQYKGFPSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)Cl)CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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